molecular formula C8H10O4S B8569181 [4-(hydroxymethyl)phenyl] methanesulfonate

[4-(hydroxymethyl)phenyl] methanesulfonate

Cat. No.: B8569181
M. Wt: 202.23 g/mol
InChI Key: UBMSAQVVSWBYQT-UHFFFAOYSA-N
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Description

[4-(hydroxymethyl)phenyl] methanesulfonate: is an organic compound with the chemical formula C8H10O4S benzenemethanol, 4-[(methylsulfonyl)oxy]- . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a methanesulfonate group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(hydroxymethyl)phenyl] methanesulfonate typically involves the reaction of 4-(hydroxymethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(hydroxymethyl)phenyl] methanesulfonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or in the presence of a base.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted phenyl methanesulfonates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of various pharmaceutical compounds .

Biology:

  • Utilized in the study of enzyme-catalyzed reactions involving sulfonate esters.
  • Acts as a probe in biochemical assays to investigate enzyme activity.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable esters.
  • Studied for its role in the synthesis of antimicrobial agents .

Industry:

  • Used in the production of polymers and resins .
  • Employed as a reagent in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of [4-(hydroxymethyl)phenyl] methanesulfonate involves its interaction with various molecular targets. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. It can also undergo hydrolysis to release methanesulfonic acid and 4-(hydroxymethyl)phenol , which can further participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.

Comparison with Similar Compounds

  • 4-(hydroxymethyl)phenyl acetate
  • 4-(hydroxymethyl)phenyl benzoate
  • 4-(hydroxymethyl)phenyl sulfate

Uniqueness:

  • [4-(hydroxymethyl)phenyl] methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity compared to other esters like acetates or benzoates.
  • The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
  • Its stability and solubility in organic solvents make it suitable for various industrial and research applications.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl] methanesulfonate

InChI

InChI=1S/C8H10O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

InChI Key

UBMSAQVVSWBYQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methanesulfonyloxy-benzoic acid methyl ester (330 mg, 1.43 mmol) was dissolved in anhydrous THF (10 mL) and LiAlH4 (109 mg, 2.86 mmol) was added. The resulting suspension was stirred at room temperature until no starting material was left. Excess LiAlH4 was hydrolyzed with aq. HCl (2N) and the remaining suspension was extracted with EtOAc. The organic layer was separated, dried (MgSO4) and evaporated and the remaining crude product was purified by flash chromatography using n-heptane/EtOAc 3:7 as the eluent to afford the title compound as an oil (202 mg, 93%). 1H NMR (400 MHz, CDCl3): δ 7.37-7.40 (d, 2H), 7.23-7.25 (d, 2H), 4.67 (s br, 2H), 3.10 (s, 3H).
Name
4-Methanesulfonyloxy-benzoic acid methyl ester
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere 4-methanesulfonyloxy-benzoic acid methyl ester (2.3 g, 10 mmol) was dissolved in dry THF (50 mL) and LiAlH4 (0.28 g, 10 mmol) was added at 0° C. After the addition was completed the ice bath was removed and stirring was continued at r.t. for 2 h. The mixture was cooled down to 0° C. again and excess LiAlH4 was hydrolyzed by the addition of MeOH, H2O and aq. HCl (2N). After extracting DCM the combined organic layers were dried (MgSO4) and evaporated under reduced pressure to afford the crude but mainly pure product as an oil which was used in the next step without further purification (1.95 g, 96.4%). 1H NMR (400 MHz, CDCl3): δ 7.35-7.37 (d, 2H), 7.21-7.23 (d, 2H), 4.65 (s, 2H), 3.09 (s, 3H).
Name
4-methanesulfonyloxy-benzoic acid methyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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